
Propargyl Alcohol-13C3
Descripción general
Descripción
Propargyl Alcohol-13C3 is a carbon-13 labeled compound that is often used as an intermediate in organic synthesis . It is also known as 2-Propyn-1-ol-1,2,3-13C3, 2-Propyn-1-ol, 1-Hydroxy-2-propyne, 1-Propyn-3-ol, 1-Propyn-3-yl alcohol, 2-Propynol, 2-Propynyl alcohol, 3-Hydroxy-1-propyne, 3-Hydroxypropyne, 3-Propynol, Ethynylcarbinol, Hydroxymethylacetylene, Propiolic alcohol, and Propynyl alcohol .
Synthesis Analysis
The synthesis of propargyl alcohols involves a 1,2-nucleophilic addition of acetylide to aldehydes or ketones . In an asymmetric addition of lithium acetylides to carbonyl compounds in the presence of a chiral lithium binaphtholate catalyst, slow addition of the carbonyl compound improved the enantioselectivity .Molecular Structure Analysis
Propargyl alcohol, or 2-propyn-1-ol, is an organic compound with the formula C3H4O . It is the simplest stable alcohol containing an alkyne functional group . Propargyl alcohol is a colorless viscous liquid that is miscible with water and most polar organic solvents .Chemical Reactions Analysis
The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leading to α,β-unsaturated carbonyl compounds is well known . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are inconspicuous . The halogenation products of propargyl alcohols include α-fluoroenones, α-chloroenones, α-bromoenones, and α-iodoenones, as well as β-haloenones and symmetrical and mixed β,β-dihaloenones .Physical And Chemical Properties Analysis
Propargyl alcohol is a colorless to straw-colored liquid . It has a geranium-like odor . It has a density of 0.9715 g/cm3 . Its melting point is between -51 to -48 °C and its boiling point is between 114 to 115 °C . It is miscible with water .Aplicaciones Científicas De Investigación
Intermediate in Organic Synthesis
Propargyl Alcohol-13C3 is often used as an intermediate in organic synthesis . This means it is used in the production of other chemicals, often serving as a building block in the creation of complex organic molecules.
Synthesis of Chiral Propargyl Alcohols
Chiral propargyl alcohols are important tools in organic synthesis . Propargyl Alcohol-13C3 can be used in the base-induced elimination of β-alkoxy chlorides to offer enantiomerically pure propargyl alcohols . This protocol has been serving organic synthesis methods for three decades and has shown its enormous utility in the synthesis of a variety of natural products and small molecules .
Total Synthesis of Natural Products
The base-induced elimination protocol (BIEP) using Propargyl Alcohol-13C3 has been applied in the total synthesis of natural products . This method has been compiled for the first time in a review, discussing the scope and how this protocol could be a promising tool to generate propargyl alcohols .
Electrophilic Halogenations of Propargyl Alcohols
Propargyl Alcohol-13C3 can be used in electrophilic halogenations of alkynols and their alkoxy, ester, and halo derivatives . The halogenation products of propargyl alcohols include α-fluoroenones, α-chloroenones, α-bromoenones, and α-iodoenones, as well as β-haloenones and symmetrical and mixed β,β-dihaloenones .
Meyer–Schuster Rearrangement
The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leading to α,β-unsaturated carbonyl compounds is well known . Propargyl Alcohol-13C3 can be used in this rearrangement process .
Metal Catalysis
The halogenation products of Propargyl Alcohol-13C3 are potential stepping stones for further construction towards challenging substituted alkenones via Pd-catalysed coupling reactions .
Mecanismo De Acción
Target of Action
Propargyl Alcohol-13C3 primarily targets alkynols and their alkoxy, ester, and halo derivatives . The compound interacts with these targets, leading to a variety of reactions, including the well-known Meyer–Schuster rearrangement .
Mode of Action
The mode of action of Propargyl Alcohol-13C3 involves its interaction with its targets through electrophilic halogenations . This interaction leads to the formation of various products, including α-fluoroenones, α-chloroenones, α-bromoenones, α-iodoenones, β-haloenones, and symmetrical and mixed β,β-dihaloenones . These products are essentially tri and tetrasubstituted alkenes carrying halo-functionalization at the α- or β-carbon .
Biochemical Pathways
The biochemical pathways affected by Propargyl Alcohol-13C3 involve the Meyer–Schuster rearrangement of propargyl alcohols or alkynols, leading to α,β-unsaturated carbonyl compounds . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are also significant . The halogenation reactions of propargyl alcohols and derivatives have evolved from humble direct halogenation beginnings to the present involving metal catalysis .
Result of Action
The result of the action of Propargyl Alcohol-13C3 is the formation of various halogenation products, including α-fluoroenones, α-chloroenones, α-bromoenones, α-iodoenones, β-haloenones, and symmetrical and mixed β,β-dihaloenones . These products are essentially tri and tetrasubstituted alkenes carrying halo-functionalization at the α- or β-carbon . This is a potential stepping stone for further construction towards challenging substituted alkenones via Pd-catalysed coupling reactions .
Safety and Hazards
Direcciones Futuras
Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . A literature survey reveals that in the past two decades propargyl alcohols and propargyl amines contributed significantly to the synthesis of such bioactive heterocycles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propargyl Alcohol-13C3 involves the conversion of a starting material, propargyl bromide, to the final product through a series of reactions.", "Starting Materials": [ "Propargyl bromide", "Sodium carbonate", "13C labeled sodium hydroxide", "Water", "Ethanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Propargyl bromide is reacted with sodium carbonate in water to form propargyl alcohol.", "Step 2: Propargyl alcohol is reacted with 13C labeled sodium hydroxide in ethanol to form Propargyl Alcohol-13C3.", "Step 3: Propargyl Alcohol-13C3 is purified by distillation.", "Step 4: Propargyl Alcohol-13C3 is hydrogenated using hydrogen gas and palladium on carbon as a catalyst to remove any remaining impurities." ] } | |
Número CAS |
201740-99-0 |
Nombre del producto |
Propargyl Alcohol-13C3 |
Fórmula molecular |
C3H4O |
Peso molecular |
59.041 |
Nombre IUPAC |
prop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1+1,2+1,3+1 |
Clave InChI |
TVDSBUOJIPERQY-VMIGTVKRSA-N |
SMILES |
C#CCO |
Sinónimos |
2-Propyn-1-ol-13C3; 1-Hydroxy-2-propyne-13C3; 1-Propyn-3-ol-13C3; 1-Propyn-3-yl alcohol-13C3; 2-Propynol-13C3; 2-Propynyl alcohol-13C3; 3-Hydroxy-1-propyne-13C3; 3-Hydroxypropyne-13C3; 3-Propynol-13C3; Ethynylcarbinol-13C3; Hydroxymethylacetylene-13C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


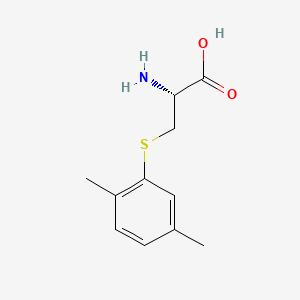
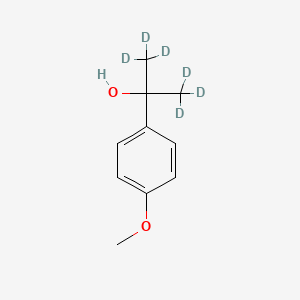
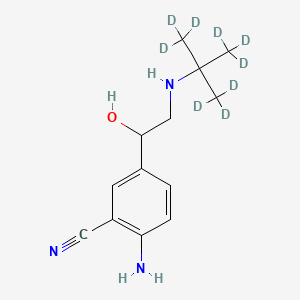
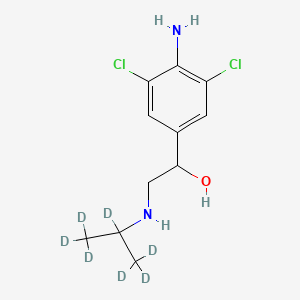

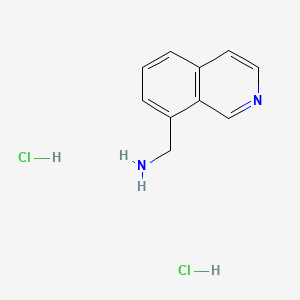

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)
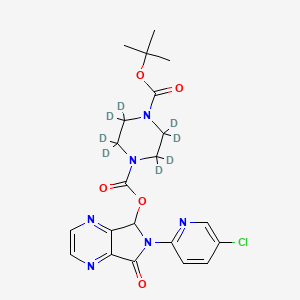
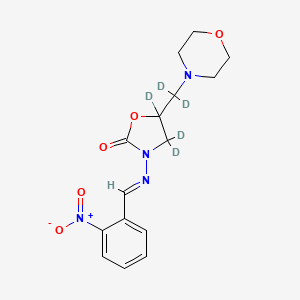
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)